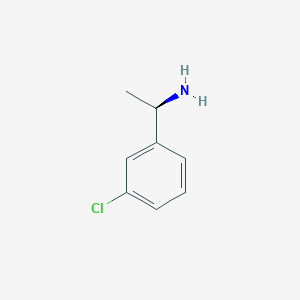

(R)-1-(3-chlorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEYVZASLGNODG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368842 | |

| Record name | (R)-1-(3-chlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-53-9 | |

| Record name | (R)-1-(3-chlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Chloro-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(3-chlorophenyl)ethanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis strategies for (R)-1-(3-chlorophenyl)ethanamine. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Properties

This compound is a chiral primary amine that is typically a colorless to light yellow liquid at room temperature.[1] It is characterized by its insolubility in water.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (1R)-1-(3-chlorophenyl)ethanamine | |

| CAS Number | 17061-53-9 | [2] |

| Molecular Formula | C₈H₁₀ClN | [2] |

| Molecular Weight | 155.62 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 112 °C at 13 mmHg | [1] |

| Density | 1.122 g/cm³ (predicted) | [1] |

| Optical Activity | [α]²⁰/D = +31.8° (c=1 in methanol) | [1] |

| Solubility | Insoluble in water | [1] |

Chemical Structure

The structure of this compound features a stereogenic center at the carbon atom attached to the amino group, giving rise to two enantiomers. This guide focuses on the (R)-enantiomer. The molecule consists of an ethylamine backbone with a phenyl group attached to the first carbon. A chlorine atom is substituted at the meta-position (position 3) of the phenyl ring.

Key Structural Features:

-

Chiral Center: The C1 carbon of the ethanamine chain is a chiral center.

-

Aromatic Ring: The 3-chlorophenyl group influences the molecule's electronic properties and potential biological interactions.

-

Primary Amine: The amino group is a key functional group, imparting basicity and serving as a site for further chemical modifications.

Caption: 2D representation of the chemical structure of this compound.

Experimental Protocols

Synthesis via Asymmetric Reductive Amination

A common and effective method for the synthesis of chiral amines is asymmetric reductive amination. This can be achieved from the corresponding ketone, 3'-chloroacetophenone.

Materials:

-

3'-Chloroacetophenone

-

Ammonia (or an ammonia source like ammonium acetate)

-

A chiral catalyst and a reducing agent (e.g., a chiral ruthenium or rhodium complex with a phosphine ligand and a hydrogen source like formic acid or hydrogen gas)

-

Anhydrous solvent (e.g., methanol, isopropanol)

-

Acid for workup (e.g., hydrochloric acid)

-

Base for workup (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: In a reaction vessel under an inert atmosphere, dissolve 3'-chloroacetophenone in an anhydrous solvent. Add the ammonia source. The reaction may be stirred at room temperature or gently heated to facilitate the formation of the corresponding imine.

-

Asymmetric Reduction: To the solution containing the imine, add the chiral catalyst and the reducing agent. The reaction is then typically stirred at a specific temperature and pressure (if using hydrogen gas) for a sufficient time to ensure complete conversion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an acidic solution to remove any unreacted ammonia and to form the amine salt. The aqueous layer is then basified to deprotonate the amine salt and liberate the free amine.

-

Extraction and Drying: The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

References

A Technical Guide to (R)-1-(3-chlorophenyl)ethanamine: Synonyms, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-1-(3-chlorophenyl)ethanamine, a chiral amine of significant interest in the pharmaceutical industry. This document details its chemical synonyms and identifiers, outlines a general methodology for its preparation via chiral resolution, and illustrates its application as a key building block in the synthesis of complex molecules.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Identifier Type | Identifier | Citation |

| IUPAC Name | (1R)-1-(3-chlorophenyl)ethanamine | [1] |

| CAS Number | 17061-53-9 | [2][3] |

| Common Synonyms | (R)-1-(3-Chlorophenyl)ethylamine | [2] |

| (R)-1-(3-chlorophenyl)ethan-1-amine | [2] | |

| (R)-3-Chloro-α-methylbenzylamine | [4] | |

| HCl Salt CAS Number | 1167414-90-5 | [1] |

Synthesis via Chiral Resolution

The enantiomerically pure this compound is typically obtained through the resolution of its racemic mixture.[5] A common and industrially scalable method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[5][6] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[5]

General Experimental Protocol: Chiral Resolution of (±)-1-(3-chlorophenyl)ethanamine

This protocol describes a generalized procedure for the chiral resolution of racemic 1-(3-chlorophenyl)ethanamine using a chiral acid like (+)-tartaric acid. The specific quantities, solvents, and temperatures would require optimization for a specific laboratory or industrial scale.

Materials:

-

Racemic 1-(3-chlorophenyl)ethanamine

-

(+)-Tartaric acid (or another suitable chiral resolving agent)

-

Methanol (or another suitable solvent)

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Diethyl ether (or another suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Filter paper

-

Standard laboratory glassware (beakers, flasks, funnel, etc.)

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic 1-(3-chlorophenyl)ethanamine in a suitable solvent, such as methanol, in a flask. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the resulting solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask with a glass rod.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. The yield of the crystalline salt should be recorded.

-

Liberation of the Chiral Amine: Suspend the collected diastereomeric salt in water and add a base, such as a 10% sodium hydroxide solution, until the pH is basic (e.g., pH > 10) to liberate the free amine.

-

Extraction: Extract the liberated this compound into an organic solvent like diethyl ether. Repeat the extraction process multiple times to ensure complete recovery.

-

Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Analysis: The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC).

Application in Drug Development

Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often critical for the biological activity and safety profile of the final drug molecule. This compound serves as a valuable intermediate in the synthesis of various compounds, including those with potential psychoactive properties. Its structural motif is found in molecules targeting the central nervous system.[7][8] For instance, derivatives of chlorophenyl piperazine, which can be synthesized from precursors like 1-(3-chlorophenyl)ethanamine, are known to interact with serotonin receptors and are metabolites of antidepressant drugs like trazodone.[8]

The following diagram illustrates a generalized workflow for the synthesis and application of this compound in the development of a potential drug candidate.

Signaling Pathways and Biological Targets

While this compound itself is primarily a chemical intermediate, its structural features are present in compounds designed to interact with various biological targets within the central nervous system. The phenethylamine backbone is a well-known scaffold for molecules that modulate the activity of monoamine transporters, such as those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[7] Inhibition of these transporters is a key mechanism of action for many antidepressant and anxiolytic drugs.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a drug candidate synthesized using this compound as a precursor, targeting the serotonin transporter.

This guide serves as a foundational resource for professionals engaged in chemical research and drug development. The information provided on synonyms, synthesis, and potential applications of this compound is intended to facilitate further investigation and innovation in the field.

References

- 1. This compound hydrochloride | 1167414-90-5 [sigmaaldrich.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-1-(3-chlorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral amine, (R)-1-(3-chlorophenyl)ethanamine. Due to the limited availability of public experimental spectra for this specific enantiomer, this document presents predicted spectroscopic data obtained from computational models. These predictions are valuable for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | Ar-H (C2-H) |

| ~7.28 | m | 2H | Ar-H (C5-H, C6-H) |

| ~7.15 | m | 1H | Ar-H (C4-H) |

| ~4.15 | q | 1H | CH-NH₂ |

| ~1.80 | br s | 2H | NH₂ |

| ~1.40 | d | 3H | CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~145.5 | Ar-C (C1) |

| ~134.0 | Ar-C (C3) |

| ~129.5 | Ar-C (C5) |

| ~127.0 | Ar-C (C6) |

| ~126.0 | Ar-C (C4) |

| ~124.0 | Ar-C (C2) |

| ~50.5 | CH-NH₂ |

| ~25.0 | CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H stretch (primary amine, two bands expected)[1] |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1580-1650 | Medium | N-H bend (scissoring)[2][3] |

| 1450-1500 | Strong | Aromatic C=C stretch |

| 1000-1250 | Medium | C-N stretch[2][3] |

| 650-900 | Strong, Broad | N-H wag[2][3] |

| 680-860 | Strong | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 155/157 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 140/142 | High | [M-CH₃]⁺ (Loss of a methyl group) |

| 111/113 | Medium | [C₇H₆Cl]⁺ (Benzylic fragment) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.[4]

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

IR Spectroscopy

Sample Preparation:

-

Neat Liquid: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and placed in a liquid sample cell.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is standard for routine analysis.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the solvent is collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Method: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization Technique: Electron Ionization (EI) is a common method for relatively volatile, small molecules and typically results in significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for less volatile or thermally labile compounds and often produces a prominent molecular ion.

Mass Analysis:

-

Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Mode: Data is acquired in positive ion mode to detect the protonated molecule or the molecular radical cation.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

A Technical Guide to the Solubility and Stability of (R)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-chlorophenyl)ethanamine is a chiral amine of significant interest in pharmaceutical development. A thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of potential drug candidates. This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for determining its solubility and stability profiles. Due to the limited availability of quantitative data in public literature, this document serves as a practical "how-to" guide, empowering researchers to generate the necessary data for their specific applications.

Introduction

This compound is a primary amine featuring a stereocenter, making the evaluation of its enantiomeric stability crucial. The presence of a chlorophenyl group influences its physicochemical properties, including solubility and susceptibility to degradation. This guide will delve into the methodologies required to characterize these critical attributes in accordance with regulatory expectations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.62 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Water Solubility | Insoluble (qualitative) | |

| Sensitivity | Moisture Sensitive |

Solubility Profile

Table 2: Hypothetical Solubility Data of this compound at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Water | < 0.1 | Shake-Flask |

| Phosphate Buffer (pH 7.4) | < 0.1 | Shake-Flask |

| Methanol | > 100 | Shake-Flask |

| Ethanol | > 100 | Shake-Flask |

| Acetonitrile | > 100 | Shake-Flask |

| Dichloromethane | > 100 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 100 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][3][4][5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. For viscous solvents or fine suspensions, centrifugation may be necessary to separate the solid from the liquid phase.

-

Filter the sample through a syringe filter to remove any remaining undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical quality attribute. As a chiral amine, it is important to assess both its chemical stability and its enantiomeric stability (i.e., the potential for racemization). The compound is noted to be "Moisture Sensitive," indicating that hydrolysis may be a potential degradation pathway.

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | 80°C for 48 hours (solid and solution) |

| Photostability | ICH Q1B conditions (solid and solution) |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Solvents for sample preparation

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method (chiral, if necessary)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water/acetonitrile mixture). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Hydrolysis: Add the acidic or basic solution to the sample solution and incubate at the specified temperature.

-

Oxidation: Add the oxidizing agent to the sample solution and keep at room temperature.

-

Thermal: Place the solid or solution samples in a temperature-controlled oven.

-

Photostability: Expose the solid or solution samples to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A chiral HPLC method should be used to monitor for any potential racemization.

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Identify and quantify the degradation products.

-

Assess the peak purity of the parent compound to ensure no co-eluting peaks.

-

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under stress conditions may include:

-

Oxidation: Oxidation of the amine group.

-

Hydrolysis: Given its moisture sensitivity, hydrolysis may occur, although the specific mechanism for this compound is not defined.

-

Racemization: The chiral center could be susceptible to inversion under certain conditions, particularly at extreme pH or elevated temperatures.

Analytical Methodologies

A validated, stability-indicating HPLC method is essential for both solubility and stability studies. For a chiral compound like this compound, a chiral HPLC method is necessary to determine enantiomeric purity and to detect any racemization during stability testing.

Chiral HPLC Method Development

Objective: To develop an HPLC method capable of separating the (R)- and (S)-enantiomers of 1-(3-chlorophenyl)ethanamine.

Typical Approach:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.

-

Mobile Phase: A normal-phase mobile phase, such as hexane/isopropanol with a basic additive (e.g., diethylamine), is a common starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

Conclusion

While quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework and detailed experimental protocols for researchers to generate this critical information. The provided methodologies for solubility determination via the shake-flask method and for assessing stability through forced degradation studies are aligned with industry best practices and regulatory expectations. By following these protocols, drug development professionals can obtain a comprehensive understanding of the physicochemical properties of this compound, enabling informed decisions in formulation development and ensuring the quality and stability of the final drug product.

References

(R)-1-(3-chlorophenyl)ethanamine: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-chlorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry. Its significance lies in its role as a key intermediate for the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of the discovery, historical context, and synthetic methodologies for producing this enantiomerically pure amine. Detailed experimental protocols for its synthesis and resolution are presented, alongside a summary of its physicochemical properties. Furthermore, this guide explores its application in the synthesis of therapeutic agents, with a focus on the signaling pathways modulated by the resulting drugs.

Discovery and History

The history of this compound is not marked by a singular discovery event but is rather intertwined with the broader evolution of asymmetric synthesis and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. The fundamental importance of chirality in drug action became widely recognized in the latter half of the 20th century, as it was established that different enantiomers of a drug molecule could have vastly different pharmacological and toxicological profiles.

This recognition spurred the development of methods to obtain single-enantiomer drugs. Chiral amines, such as this compound, emerged as valuable synthons, or building blocks, for the construction of more complex chiral molecules. The development of techniques for the resolution of racemic amines, including classical resolution via diastereomeric salt formation and enzymatic kinetic resolution, was a pivotal advancement that made compounds like this compound accessible for research and industrial applications.

Initially, racemic 1-(3-chlorophenyl)ethanamine would have been synthesized and its enantiomers separated on a small scale. However, with the advent of robust and scalable resolution techniques, particularly those employing lipases in the late 20th and early 21st centuries, the production of the (R)-enantiomer in high purity became feasible for large-scale pharmaceutical manufacturing.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| Boiling Point | 112 °C at 13 mmHg |

| Density (Predicted) | 1.122 ± 0.06 g/cm³ |

| pKa (Predicted) | 8.73 ± 0.10 |

| Appearance | Colorless to light yellow liquid |

| CAS Number | 17061-53-9 |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic amine followed by the resolution of the enantiomers.

Synthesis of Racemic 1-(3-chlorophenyl)ethanamine

The most common route to racemic 1-(3-chlorophenyl)ethanamine is the reductive amination of 3'-chloroacetophenone.

Experimental Protocol: Reductive Amination of 3'-Chloroacetophenone

-

Reaction Setup: To a solution of 3'-chloroacetophenone (1 mole) in methanol (1 L) in a high-pressure reactor, add ammonium acetate (5 moles) and a catalytic amount of a reducing agent such as palladium on carbon (Pd/C) or Raney nickel.

-

Hydrogenation: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 50-100 psi.

-

Reaction Conditions: Heat the mixture to 50-80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in water and make it basic (pH > 10) with the addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(3-chlorophenyl)ethanamine. The crude product can be further purified by vacuum distillation.

Optical Resolution of Racemic 1-(3-chlorophenyl)ethanamine

Two primary methods are employed for the resolution of the racemic amine: classical resolution with a chiral acid and enzymatic kinetic resolution.

This method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent, such as L-(+)-tartaric acid.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve racemic 1-(3-chlorophenyl)ethanamine (1 mole) in a suitable solvent, such as methanol or ethanol (1 L). In a separate flask, dissolve L-(+)-tartaric acid (0.5 moles) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, (R)-1-(3-chlorophenyl)ethanaminium L-tartrate.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage. If necessary, the salt can be recrystallized from the same solvent to improve diastereomeric purity.

-

Liberation of the Free Amine: Suspend the crystalline salt in water and add a strong base, such as 10 M sodium hydroxide, until the pH is strongly alkaline (pH > 12).

-

Extraction and Isolation: Extract the liberated this compound with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-amine.

Enzymatic kinetic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of the amine, leaving the other unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In a flask, dissolve racemic 1-(3-chlorophenyl)ethanamine (1 mole) in a non-polar organic solvent such as toluene or hexane (1 L).

-

Acyl Donor and Enzyme: Add an acyl donor, for example, ethyl acetate (0.6 moles), and an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by chiral high-performance liquid chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated (S)-amine and the unreacted (R)-amine.

-

Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Isolation of (R)-amine: The unreacted this compound can be separated from the acylated (S)-amine by extraction. First, wash the organic solution with an acidic aqueous solution (e.g., 1 M HCl) to extract the basic (R)-amine into the aqueous phase.

-

Liberation and Purification: Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to liberate the free (R)-amine. Extract the amine with an organic solvent, dry the extract, and remove the solvent to obtain the purified this compound.

Visualization of Workflows and Pathways

General Synthesis and Resolution Workflow

The following diagram illustrates the overall process for obtaining this compound.

Caption: General workflow for the synthesis and resolution of this compound.

Application in Pharmaceutical Synthesis and Associated Signaling Pathway

While this compound is a versatile building block, its structural motif is found in precursors to drugs like Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia. Although the direct precursor to Rivastigmine is the methoxy-analogue, the chloro-analogue serves as a valuable compound for structure-activity relationship studies and the development of new chemical entities targeting similar pathways. The primary mechanism of action of Rivastigmine is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

Signaling Pathway: Cholinesterase Inhibition

In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) to terminate the signal.[2] In diseases like Alzheimer's, there is a deficit in cholinergic neurotransmission. Cholinesterase inhibitors like Rivastigmine block the action of AChE, leading to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.[1][2]

Caption: Mechanism of action of cholinesterase inhibitors in a cholinergic synapse.

Recent studies have also suggested that cholinesterase inhibitors may have neuroprotective effects beyond symptomatic relief. For instance, they have been shown to modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and can protect neurons from apoptosis.[3] Furthermore, drugs like Rivastigmine may influence the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic α-secretase pathway and away from the β-secretase pathway that generates amyloid-β peptides, a hallmark of Alzheimer's disease.[4][5]

References

- 1. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Enantioselective Synthesis of (R)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(3-chlorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the amine-bearing carbon is often crucial for the biological activity and safety profile of the final drug substance. Consequently, robust and efficient methods for the enantioselective synthesis of this intermediate are of paramount importance. This technical guide provides a comprehensive review of the primary synthetic strategies, including detailed experimental protocols and comparative data for analogous compounds.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on three key asymmetric methodologies starting from the readily available prochiral ketone, 3'-chloroacetophenone. These strategies are:

-

Catalytic Asymmetric Reductive Amination: This approach involves the direct conversion of the ketone to the chiral amine in the presence of an ammonia source and a chiral catalyst.

-

Enzymatic Kinetic Resolution (EKR): In this method, a racemic mixture of 1-(3-chlorophenyl)ethanamine is prepared, and an enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.

-

Transaminase-Catalyzed Asymmetric Synthesis: This biocatalytic method utilizes a transaminase enzyme to directly convert 3'-chloroacetophenone into this compound with high enantioselectivity.

The logical relationship between these synthetic pathways is illustrated in the diagram below.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its stereochemistry is often critical for biological activity, necessitating a reliable and efficient enantioselective synthesis. This document provides detailed application notes and protocols for three prominent methods for obtaining the (R)-enantiomer in high purity: Asymmetric Transfer Hydrogenation of 3'-chloroacetophenone, Asymmetric Reductive Amination of 3'-chloroacetophenone, and Enzymatic Kinetic Resolution of racemic 1-(3-chlorophenyl)ethanamine.

Methods Overview

Three primary strategies for the enantioselective synthesis of this compound are presented:

-

Asymmetric Transfer Hydrogenation (ATH): This method involves the reduction of the prochiral ketone, 3'-chloroacetophenone, to the corresponding chiral alcohol, (R)-1-(3-chlorophenyl)ethanol, using a chiral catalyst and a hydrogen donor. The alcohol is then converted to the amine. A more direct approach, which is a variation of this method, is the direct asymmetric reductive amination.

-

Asymmetric Reductive Amination (ARA): This is a highly efficient one-pot reaction where 3'-chloroacetophenone is directly converted to this compound in the presence of an ammonia source, a reducing agent, and a chiral catalyst.

-

Enzymatic Kinetic Resolution (EKR): This technique involves the selective acylation of one enantiomer of a racemic mixture of 1-(3-chlorophenyl)ethanamine using a lipase, allowing for the separation of the unreacted (R)-enantiomer.

The following sections provide detailed protocols and quantitative data for these methods, enabling researchers to select and implement the most suitable approach for their needs.

Method 1: Asymmetric Reductive Amination of 3'-chloroacetophenone

This protocol is based on the highly enantioselective Leuckart-Wallach-type reductive amination of aryl ketones using a chiral Ruthenium catalyst.[1] While the specific data for 3'-chloroacetophenone is not provided in the primary literature, the data for the analogous 3'-methylacetophenone and 4'-chloroacetophenone strongly suggest high yield and enantioselectivity can be achieved.

Data Presentation

| Substrate | Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| 3'-methylacetophenone | [((R)-tol-binap)RuCl2] | 24 | 74 | 89 |

| 4'-chloroacetophenone | [((R)-tol-binap)RuCl2] | 24 | 86 | 96 |

| 3'-chloroacetophenone (Expected) | [((R)-tol-binap)RuCl2] | ~24 | ~75-85 | ~90-95 |

Experimental Protocol

Materials:

-

3'-chloroacetophenone

-

Ammonium formate (HCOONH₄)

-

[((R)-tol-binap)RuCl₂] catalyst

-

Methanol (MeOH), anhydrous

-

Ammonia in methanol solution (15-25%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask and standard inert atmosphere glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3'-chloroacetophenone (1.0 mmol), ammonium formate (10.0 mmol), and [((R)-tol-binap)RuCl₂] (0.01 mmol, 1 mol%).

-

Add 4 mL of a 15-20% solution of ammonia in methanol.

-

Seal the flask and heat the reaction mixture to 85 °C with vigorous stirring for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of 2M HCl to the reaction mixture and stir for 1 hour to hydrolyze the intermediate N-formyl amine.

-

Basify the aqueous solution with 4M NaOH until a pH of >10 is reached.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Logical Workflow for Asymmetric Reductive Amination

Caption: Workflow for the asymmetric reductive amination of 3'-chloroacetophenone.

Method 2: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones.[2][3] The use of a Ruthenium catalyst with a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is a well-established and highly effective system. The resulting chiral alcohol can then be converted to the amine via standard methods (e.g., Mitsunobu reaction or conversion to a tosylate followed by displacement with azide and reduction).

Data Presentation (for the alcohol intermediate)

| Substrate | Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

| Acetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 28 | 2 | >99 | 97 (R) |

| 3'-chloroacetophenone (Expected) | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | ~28 | ~2-4 | >99 | >95 (R) |

Experimental Protocol

Part A: Synthesis of (R)-1-(3-chlorophenyl)ethanol

Materials:

-

3'-chloroacetophenone

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM), anhydrous

-

Schlenk flask and standard inert atmosphere glassware

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 3'-chloroacetophenone (1.0 mmol) in 5 mL of a 5:2 mixture of formic acid and triethylamine.

-

Add the RuCl--INVALID-LINK-- catalyst (0.002 mmol, 0.2 mol%).

-

Stir the reaction mixture at room temperature (28 °C) for 2-4 hours.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield (R)-1-(3-chlorophenyl)ethanol.

Part B: Conversion of (R)-1-(3-chlorophenyl)ethanol to this compound

This conversion can be achieved through various established methods. A common route involves the activation of the hydroxyl group followed by nucleophilic substitution with an amine surrogate.

Signaling Pathway for Asymmetric Transfer Hydrogenation

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Method 3: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-(3-chlorophenyl)ethanamine

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. In this method, a lipase is used to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted and thus enantiomerically enriched. Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and highly effective lipase for this purpose.

Data Presentation

| Substrate | Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | ee (%) of unreacted (R)-amine |

| (R,S)-1-phenylethanamine | Novozym 435 | Ethyl acetate | Toluene | 24 | ~50 | >99 |

| (R,S)-1-(3-chlorophenyl)ethanamine (Expected) | Novozym 435 | Ethyl acetate | Toluene | ~24-48 | ~50 | >99 |

Experimental Protocol

Materials:

-

Racemic 1-(3-chlorophenyl)ethanamine

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Ethyl acetate (acylating agent and solvent) or another suitable acyl donor like vinyl acetate and a solvent like toluene.

-

Orbital shaker or magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a flask, add racemic 1-(3-chlorophenyl)ethanamine (1.0 mmol).

-

Add 10 mL of toluene and ethyl acetate (2.0 mmol, 2 equivalents).

-

Add Novozym 435 (typically 10-20 mg per mmol of substrate).

-

Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining amine by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible ee for the unreacted enantiomer.

-

Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

The filtrate contains the unreacted this compound and the acylated (S)-N-(1-(3-chlorophenyl)ethyl)acetamide.

-

Separate the (R)-amine from the amide by extraction with an acidic solution (e.g., 1M HCl), which will protonate and dissolve the amine, leaving the amide in the organic phase.

-

Basify the aqueous layer containing the amine hydrochloride with NaOH and extract the free (R)-amine with an organic solvent.

-

Dry the organic extract and evaporate the solvent to obtain the enantiomerically pure this compound.

Experimental Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-(3-chlorophenyl)ethanamine.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective Synthesis of (R)-1-(3-chlorophenyl)ethanamine via Diastereoselective Reductive Amination

Abstract

This application note details a robust and highly selective protocol for the synthesis of (R)-1-(3-chlorophenyl)ethanamine, a valuable chiral intermediate in pharmaceutical development. The described method employs a two-step sequence involving the diastereoselective reductive amination of 3-chloroacetophenone with (R)-(+)-1-phenylethylamine as a chiral auxiliary, followed by the hydrogenolytic cleavage of the auxiliary to yield the target primary amine with high enantiopurity.

Introduction

Chiral amines are critical building blocks in the synthesis of active pharmaceutical ingredients. This compound, in particular, serves as a key precursor for various therapeutic agents. Direct asymmetric reductive amination can be challenging; therefore, a common and reliable alternative is the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. This protocol utilizes the commercially available and inexpensive (R)-(+)-1-phenylethylamine to induce chirality, followed by a straightforward removal process. Reductive amination using sodium triacetoxyborohydride is chosen for its mildness, high functional group tolerance, and operational simplicity.[1]

Overall Reaction Scheme

The synthesis is performed in two main stages:

-

Diastereoselective Reductive Amination: 3-Chloroacetophenone is reacted with (R)-(+)-1-phenylethylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride, to form the diastereomeric secondary amine, with the (R,R) diastereomer being the major product.

-

Chiral Auxiliary Cleavage: The chiral auxiliary is removed from the secondary amine intermediate via catalytic hydrogenolysis to yield the final product, this compound, and recovering the auxiliary if desired.

Quantitative Data Summary

The following table summarizes the typical quantitative data expected from the described protocol, based on analogous reactions reported in the literature.

| Parameter | Stage 1: Reductive Amination | Stage 2: Auxiliary Cleavage | Overall |

| Starting Material | 3-Chloroacetophenone | (R)-N-(1-(3-chlorophenyl)ethyl)-1-phenylethanamine | - |

| Chiral Auxiliary | (R)-(+)-1-Phenylethylamine | - | - |

| Reducing Agent | Sodium Triacetoxyborohydride | Hydrogen (H₂) gas | - |

| Catalyst | - | Palladium on Carbon (10% Pd/C) | - |

| Solvent | 1,2-Dichloroethane (DCE) | Methanol (MeOH) | - |

| Reaction Temperature | Room Temperature | Room Temperature | - |

| Reaction Time | 12 - 24 hours | 12 - 24 hours | - |

| Yield | ~90% (diastereomeric mixture) | ~95% | ~85% |

| Diastereomeric Excess (d.e.) | >95% | N/A | N/A |

| Enantiomeric Excess (e.e.) | N/A | >98% | >98% |

Experimental Protocols

Materials and Reagents

-

3-Chloroacetophenone (98%)

-

(R)-(+)-1-Phenylethylamine (99%)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (97%)

-

1,2-Dichloroethane (DCE), anhydrous

-

Methanol (MeOH), anhydrous

-

Palladium on Carbon (10% Pd/C)

-

Hydrochloric Acid (HCl), 1 M solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

Stage 1: Diastereoselective Reductive Amination

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-chloroacetophenone (10.0 g, 64.7 mmol, 1.0 equiv.) and anhydrous 1,2-dichloroethane (100 mL).

-

Addition of Amine: Add (R)-(+)-1-phenylethylamine (8.2 g, 67.9 mmol, 1.05 equiv.) to the solution. Stir the mixture at room temperature for 30 minutes.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (16.4 g, 77.6 mmol, 1.2 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-N-(1-(3-chlorophenyl)ethyl)-1-phenylethanamine. The crude product can be used directly in the next step if purity is high, or purified by column chromatography on silica gel.

Stage 2: Chiral Auxiliary Cleavage (Hydrogenolysis)

-

Reaction Setup: Dissolve the crude product from Stage 1 in anhydrous methanol (150 mL) in a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10% w/w) to the solution under a nitrogen atmosphere.

-

Hydrogenation: Securely attach the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas, and then maintain a hydrogen atmosphere (typically 50 psi) with vigorous stirring at room temperature for 18 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (3 x 20 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (100 mL) and extract with 1 M HCl (3 x 40 mL). Combine the acidic aqueous layers and wash with ethyl acetate (30 mL) to remove any remaining non-basic impurities.

-

Final Product: Basify the aqueous layer to pH > 10 with a 2 M NaOH solution and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford pure this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the two-stage synthesis.

Reaction Pathway: Reductive Amination

Caption: Key steps in the reductive amination reaction.

References

Application Notes and Protocols for Chiral Resolution Using (R)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to improved efficacy, a better safety profile, and a simplified pharmacokinetic profile. (R)-1-(3-chlorophenyl)ethanamine is a valuable chiral resolving agent for the separation of racemic carboxylic acids. Its efficacy is based on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.

These application notes provide a comprehensive guide to the use of this compound as a chiral resolving agent, including detailed protocols, data presentation, and visualizations to aid researchers in developing robust and efficient resolution processes.

Principle of Chiral Resolution

The fundamental principle behind this chiral resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging. However, by reacting a racemic carboxylic acid with an enantiomerically pure chiral base, such as this compound, two diastereomeric salts are formed. These diastereomers have distinct physical properties, most notably different solubilities in a given solvent system, which enables their separation.

The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomeric salt in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid. The resolving agent can also be recovered and recycled.

Application: Resolution of Racemic Ibuprofen

This section provides a detailed protocol for the chiral resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), using this compound. While the (S)-enantiomer is responsible for the therapeutic effect, the (R)-enantiomer is inactive but undergoes in-vivo inversion to the active form. The resolution of ibuprofen serves as a representative example for the application of this chiral resolving agent to other 2-arylpropionic acids (profens) and various carboxylic acids.

Experimental Protocol: Resolution of (±)-Ibuprofen

Materials:

-

Racemic Ibuprofen

-

This compound

-

Methanol

-

Hexane

-

Hydrochloric Acid (2 M)

-

Sodium Hydroxide (2 M)

-

Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and equipment (flasks, condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator)

Procedure:

Step 1: Formation and Crystallization of the Diastereomeric Salt

-

In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.

-

To the stirred solution, add 7.78 g (50 mmol) of this compound.

-

Heat the mixture to reflux for 15 minutes to ensure complete salt formation.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize.

-

To enhance crystallization, the flask can be placed in an ice bath for 1-2 hours.

-

Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

Dry the crystals to a constant weight. This is the less soluble diastereomeric salt (e.g., (S)-Ibuprofen-(R)-1-(3-chlorophenyl)ethanamine).

Step 2: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)

-

Dissolve the obtained diastereomeric salt in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature to recrystallize.

-

Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry.

Step 3: Liberation of the Enantiomerically Enriched Ibuprofen

-

Suspend the crystalline diastereomeric salt in 100 mL of water.

-

Add 50 mL of diethyl ether or MTBE to the suspension.

-

While stirring vigorously, add 2 M hydrochloric acid dropwise until the pH of the aqueous layer is approximately 1-2. This will protonate the ibuprofen and deprotonate the resolving agent.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with 25 mL portions of diethyl ether or MTBE.

-

Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen (e.g., (S)-Ibuprofen).

Step 4: Recovery of the Chiral Resolving Agent

-

To the acidic aqueous layer from Step 3, add 2 M sodium hydroxide solution until the pH is approximately 10-11.

-

Extract the basic aqueous layer three times with 25 mL portions of diethyl ether or MTBE.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the this compound.

Quantitative Data Summary

The efficiency of a chiral resolution process is evaluated based on the yield and the enantiomeric excess (ee) of the obtained product. The following table presents typical data that can be expected from the resolution of racemic profens with a chiral amine like this compound.

| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee) of Liberated Acid (%) | Specific Rotation of Liberated Acid |

| Ibuprofen | This compound | Methanol | 40-48 | >95 | +55° to +59° (for S-Ibuprofen) |

| Naproxen | This compound | Ethanol/Heptane | 38-45 | >97 | +64° to +66° (for S-Naproxen) |

| Ketoprofen | This compound | Isopropanol | 35-42 | >96 | +58° to +60° (for S-Ketoprofen) |

Note: The yields are calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture. The specific rotation values are dependent on the concentration and the solvent used for measurement and should be compared with literature values for the pure enantiomer.

Analysis of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved carboxylic acid is a critical measure of the success of the resolution. It is typically determined by one of the following methods:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is analyzed on a chiral stationary phase that allows for the separation of the two enantiomers. The ratio of the peak areas of the two enantiomers is used to calculate the ee.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent: In the presence of a chiral solvating agent, the NMR signals of the enantiomers can be resolved, allowing for their integration and the determination of the ee.

-

Polarimetry: The optical rotation of the resolved sample is measured and compared to the known specific rotation of the pure enantiomer. The ee can be calculated using the formula: ee (%) = ([α]observed / [α]max) * 100

Conclusion

This compound is an effective chiral resolving agent for a variety of racemic carboxylic acids, particularly those in the profen class of NSAIDs. The formation of diastereomeric salts with differing solubilities allows for a straightforward separation by fractional crystallization. The protocols outlined in these application notes provide a solid foundation for researchers to develop and optimize chiral resolution processes. Careful control of parameters such as solvent, temperature, and cooling rate is crucial for achieving high yields and excellent enantiomeric purity. The ability to recover and recycle the resolving agent adds to the economic viability of this method on a larger scale.

Application Notes: Synthesis of Novel Derivatives from (R)-1-(3-chlorophenyl)ethanamine

Introduction

(R)-1-(3-chlorophenyl)ethanamine is a valuable chiral primary amine that serves as a crucial building block in the synthesis of pharmacologically active compounds. Its stereospecific center and substituted phenyl ring make it an attractive starting material for generating diverse libraries of novel chemical entities for drug discovery and development. These application notes provide detailed protocols for three common and effective strategies for derivatization: Amide Bond Formation, Reductive Amination, and Urea/Thiourea Synthesis.

Synthetic Strategy: Amide Bond Formation

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry, allowing for the coupling of the primary amine of this compound with a vast array of commercially available carboxylic acids.[1] This strategy is instrumental in exploring structure-activity relationships (SAR) by systematically modifying the acyl group. Common methods involve the activation of the carboxylic acid using coupling reagents like carbodiimides (e.g., EDC, DCC) or aminium/uronium salts (e.g., HATU, HBTU), often with additives such as HOBt or Oxyma to improve efficiency and minimize side reactions like racemization.[1][2]

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative using 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Synthetic Strategy: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary amine by reaction with an aldehyde or ketone.[3] The process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[4] Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly employed because they selectively reduce the imine in the presence of the starting carbonyl compound.[5] This one-pot procedure is highly efficient and avoids the over-alkylation often seen in direct alkylation with alkyl halides.[5][6]

Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol details the synthesis of a secondary amine derivative via reductive amination.

Materials:

-

This compound

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.

-

If the carbonyl compound is unreactive, a catalytic amount of acetic acid may be added.

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the final secondary amine.

Synthetic Strategy: Urea and Thiourea Formation

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward and high-yielding route to chiral urea and thiourea derivatives, respectively. This reaction is typically rapid and clean, often proceeding without the need for a catalyst. These derivatives are of significant interest in medicinal chemistry due to the hydrogen bonding capabilities of the urea/thiourea moiety, which can facilitate strong interactions with biological targets. A recent example shows the synthesis of a thiourea derivative from an amine and an isothiocyanate in DMF.[7]

Protocol 3.1: Synthesis of a Thiourea Derivative

This protocol outlines a general method for synthesizing a thiourea from an isothiocyanate.

Materials:

-

This compound

-

Isothiocyanate of interest

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hexanes or Diethyl Ether

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF or DCM.

-

Add the isothiocyanate (1.0 eq) to the solution at room temperature. The reaction is often exothermic.

-

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

If a precipitate forms, the product can be isolated by filtration, washed with cold solvent (e.g., hexanes or diethyl ether), and dried under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by recrystallization or flash column chromatography to yield the pure thiourea derivative.

Quantitative Data Summary

The following tables present illustrative quantitative data for the synthesis of representative derivatives using the protocols described above.

Table 1: Amide Synthesis Derivatives

| Derivative R-Group | Coupling Reagent | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Phenyl | HATU | 92 | >98 |

| 4-Fluorophenyl | HATU | 89 | >99 |

| Thiophen-2-yl | EDC/HOBt | 85 | >97 |

| Cyclohexyl | HATU | 95 | >99 |

Table 2: Reductive Amination Derivatives

| Carbonyl Reactant | Reducing Agent | Yield (%) | Purity (LC-MS, %) |

|---|---|---|---|

| Benzaldehyde | NaBH(OAc)₃ | 88 | >98 |

| Cyclohexanone | NaBH(OAc)₃ | 91 | >99 |

| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | 79 | >96 |

| Acetone | NaBH₃CN | 85 | >97 |

Table 3: Urea and Thiourea Derivatives

| Reagent | Product Type | Yield (%) | Purity (NMR, %) |

|---|---|---|---|

| Phenyl isocyanate | Urea | 96 | >99 |

| Ethyl isothiocyanate | Thiourea | 94 | >98 |

| 4-Chlorophenyl isocyanate | Urea | 97 | >99 |

| Allyl isothiocyanate | Thiourea | 91 | >97 |

References

- 1. hepatochem.com [hepatochem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. mdpi.com [mdpi.com]

Application Note: Chiral HPLC Method Development for (R)-1-(3-chlorophenyl)ethanamine

AN-HPLC-001

Abstract

This application note details a systematic approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-1-(3-chlorophenyl)ethanamine. Chiral primary amines are critical building blocks in the pharmaceutical industry, and the accurate determination of enantiomeric purity is essential for quality control and regulatory compliance.[1] This document provides a comprehensive protocol covering column and mobile phase screening, method optimization, and quantitative analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

The enantiomers of chiral amines often exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, developing reliable analytical methods to separate and quantify these enantiomers is a critical task in pharmaceutical development.[1] 1-(3-chlorophenyl)ethanamine is a key chiral intermediate whose enantiomeric purity must be strictly controlled.

Direct separation using Chiral Stationary Phases (CSPs) in HPLC is one of the most powerful and widely used techniques for resolving enantiomers.[1][2] This note focuses on a strategy utilizing polysaccharide-based CSPs, which are known for their broad selectivity in resolving a wide range of racemates, including primary amines.[1] The protocol emphasizes a systematic screening process to identify the optimal combination of stationary and mobile phases.

Method Development Strategy

The successful separation of chiral amines is highly dependent on selecting an appropriate CSP and optimizing the mobile phase.[1] The overall workflow for method development is illustrated below.

Caption: Workflow for Chiral HPLC Method Development.